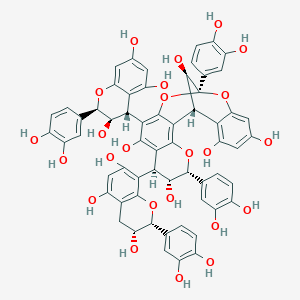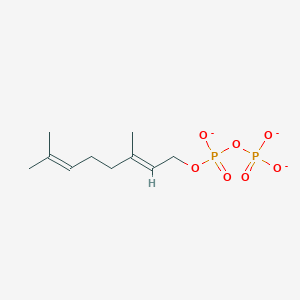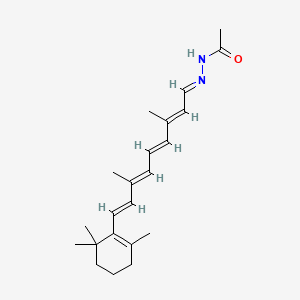
4-(1-羟乙基)苯-1,2-二醇
描述
3,4-Dihydroxyphenyl ethanol is a member of catechols.
科学研究应用
化学研究
“4-(1-羟乙基)苯-1,2-二醇” 可能用于化学研究,特别是在合成其他复杂化合物方面 . 其特性可能使其成为各种化学反应中的宝贵组成部分。
制药应用
该化合物可能在制药领域中使用。 例如,它已被用于测定与金属离子的络合 . 这在开发新药物或疗法方面可能特别有用。
过渡金属配合物
一项研究已对“4-(1-羟乙基)苯-1,2-二醇”形成的一些过渡金属配合物的稳定常数进行了研究 . 这表明该化合物在无机化学领域具有潜在的应用,特别是在金属-配体络合物的研究中。
分光光度法
该化合物已被用于开发用于测定与金属离子络合的分光光度法 . 这在分析化学中可能具有应用,特别是在分析各种样品中的金属离子方面。
抗低血压药物研究
该化合物与抗低血压药物研究有关 . 这表明该化合物可能在开发低血压治疗方法方面具有潜在的应用。
扩散研究
“4-(1-羟乙基)苯-1,2-二醇”可能在某些介质中的扩散研究中使用 . 这可能对物理化学或材料科学等领域产生影响。
安全和危害
生化分析
Biochemical Properties
4-(1-Hydroxyethyl)benzene-1,2-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound inhibits these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, 4-(1-Hydroxyethyl)benzene-1,2-diol interacts with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, the compound enhances the cellular antioxidant defense mechanism .
Cellular Effects
4-(1-Hydroxyethyl)benzene-1,2-diol exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes nitric oxide production, leading to vasodilation and improved blood flow. In neuronal cells, it protects against oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase . Furthermore, 4-(1-Hydroxyethyl)benzene-1,2-diol modulates cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for cell survival, proliferation, and inflammation .
Molecular Mechanism
The molecular mechanism of 4-(1-Hydroxyethyl)benzene-1,2-diol involves its interaction with various biomolecules. The compound binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the synthesis of inflammatory mediators . It also activates the Nrf2 pathway by disrupting the interaction between Nrf2 and its inhibitor, Keap1. This activation leads to the transcription of antioxidant genes, enhancing the cellular defense against oxidative stress . Additionally, 4-(1-Hydroxyethyl)benzene-1,2-diol modulates gene expression by influencing epigenetic mechanisms, such as histone acetylation and DNA methylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Hydroxyethyl)benzene-1,2-diol have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that continuous exposure to 4-(1-Hydroxyethyl)benzene-1,2-diol can lead to sustained activation of antioxidant pathways and prolonged anti-inflammatory effects . The compound’s efficacy may decrease over time due to potential degradation or metabolic conversion .
Dosage Effects in Animal Models
The effects of 4-(1-Hydroxyethyl)benzene-1,2-diol vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reduced oxidative stress, improved cardiovascular function, and enhanced cognitive performance . At high doses, it may cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .
Metabolic Pathways
4-(1-Hydroxyethyl)benzene-1,2-diol is involved in several metabolic pathways. It is metabolized primarily in the liver by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of glucuronide and sulfate conjugates . These metabolites are then excreted via the urine. The compound also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation .
Transport and Distribution
Within cells and tissues, 4-(1-Hydroxyethyl)benzene-1,2-diol is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . The compound accumulates in tissues with high metabolic activity, such as the liver, kidneys, and brain . Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
4-(1-Hydroxyethyl)benzene-1,2-diol is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization. For instance, in the mitochondria, the compound enhances mitochondrial function and reduces oxidative stress . In the nucleus, it modulates gene expression by interacting with transcription factors and influencing epigenetic modifications . Targeting signals and post-translational modifications play a crucial role in directing 4-(1-Hydroxyethyl)benzene-1,2-diol to specific cellular compartments .
属性
IUPAC Name |
4-(1-hydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXKYYNKSCBYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594042 | |
| Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37491-94-4 | |
| Record name | 4-(1-Hydroxyethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258308.png)








